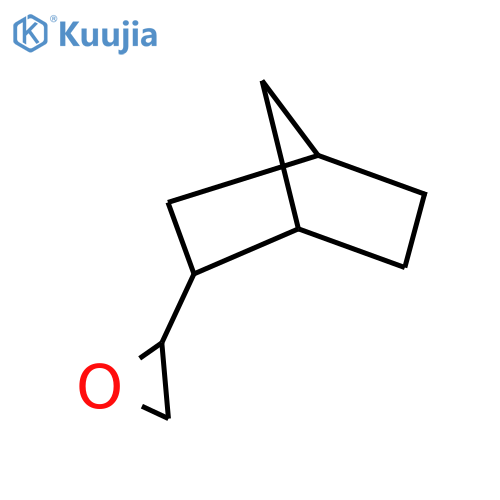

Cas no 200126-51-8 (2-{bicyclo2.2.1heptan-2-yl}oxirane)

2-{bicyclo2.2.1heptan-2-yl}oxirane 化学的及び物理的性質

名前と識別子

-

- 2-{bicyclo2.2.1heptan-2-yl}oxirane

- 200126-51-8

- NSC-97530

- EN300-1745366

- 2-{bicyclo[2.2.1]heptan-2-yl}oxirane

- SCHEMBL4459040

- NSC97530

-

- インチ: 1S/C9H14O/c1-2-7-3-6(1)4-8(7)9-5-10-9/h6-9H,1-5H2

- InChIKey: GDYRNMFUHVPPEX-UHFFFAOYSA-N

- SMILES: O1CC1C1CC2CCC1C2

計算された属性

- 精确分子量: 138.104465066g/mol

- 同位素质量: 138.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- XLogP3: 2.2

2-{bicyclo2.2.1heptan-2-yl}oxirane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1745366-1.0g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 1g |

$813.0 | 2023-05-23 | ||

| Enamine | EN300-1745366-0.25g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 0.25g |

$748.0 | 2023-09-20 | ||

| Enamine | EN300-1745366-0.5g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 0.5g |

$781.0 | 2023-09-20 | ||

| Enamine | EN300-1745366-10.0g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 10g |

$3500.0 | 2023-05-23 | ||

| Enamine | EN300-1745366-5g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 5g |

$2360.0 | 2023-09-20 | ||

| Enamine | EN300-1745366-1g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 1g |

$813.0 | 2023-09-20 | ||

| Enamine | EN300-1745366-0.1g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 0.1g |

$715.0 | 2023-09-20 | ||

| Enamine | EN300-1745366-2.5g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 2.5g |

$1594.0 | 2023-09-20 | ||

| Enamine | EN300-1745366-5.0g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 5g |

$2360.0 | 2023-05-23 | ||

| Enamine | EN300-1745366-0.05g |

2-{bicyclo[2.2.1]heptan-2-yl}oxirane |

200126-51-8 | 0.05g |

$683.0 | 2023-09-20 |

2-{bicyclo2.2.1heptan-2-yl}oxirane 関連文献

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

2-{bicyclo2.2.1heptan-2-yl}oxiraneに関する追加情報

Compound 2-{bicyclo[2.2.1]heptan-2-yl}oxirane (CAS No: 200126-51-8)

The compound 2-{bicyclo[2.2.1]heptan-2-yl}oxirane, also known by its CAS number 200126-51-8, is a bicyclic ether with a unique structural arrangement that has garnered significant attention in both academic and industrial research circles. This compound belongs to the class of epoxides, which are three-membered cyclic ethers characterized by their strained ring structure, making them highly reactive and versatile in various chemical reactions.

The bicyclo[2.2.1]heptane framework of this compound is a key feature that contributes to its stability and reactivity. The bicyclic structure provides a rigid and compact geometry, which is advantageous in applications requiring controlled reactivity and selectivity. Recent studies have highlighted the potential of this compound in polymer synthesis, drug delivery systems, and as a building block in organic synthesis.

One of the most notable advancements involving cas no 200126-51-8 is its use as a precursor in the synthesis of advanced materials with tailored properties. Researchers have demonstrated that the unique electronic and steric properties of this compound enable the creation of polymers with enhanced mechanical strength and thermal stability, making them suitable for high-performance applications such as aerospace materials and electronic devices.

In addition to its role in materials science, compound 2-{bicyclo[...}oxirane has also shown promise in medicinal chemistry. Its ability to act as a bioisostere—a structural analog that retains biological activity while altering physical properties—has made it a valuable tool in drug design. Recent studies have explored its potential as a scaffold for developing new classes of antibiotics and anticancer agents, leveraging its ability to interact with biological targets in novel ways.

The synthesis of this compound typically involves epoxidation of the corresponding bicyclic alkene using either peracid-based methods or more modern catalytic approaches such as transition metal-catalyzed epoxidation. These methods have been optimized to achieve high yields and selectivity, ensuring that the compound can be produced efficiently on both laboratory and industrial scales.

From an environmental standpoint, researchers have been investigating the biodegradation pathways of cas no 2001-based compounds to assess their environmental impact and develop strategies for sustainable use. These studies have revealed that the compound undergoes microbial degradation under specific conditions, offering insights into its ecological footprint and potential for recycling or reuse.

In conclusion, the compound cas no 2001-based systems continue to be a focal point for innovation across multiple disciplines due to their unique structural features and versatile reactivity. As research progresses, it is anticipated that new applications will emerge, further solidifying its importance in modern chemistry.

200126-51-8 (2-{bicyclo2.2.1heptan-2-yl}oxirane) Related Products

- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)

- 2389078-87-7(Fmoc-D-Dab(Me,Ns)-OH)

- 26638-43-7(methyl 2-chlorosulfonylbenzoate)

- 1487953-63-8(3-(2,6-difluorophenyl)azetidin-3-ol)

- 2172075-85-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidobenzoic acid)

- 2171601-04-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(oxolan-3-yl)ethylcarbamoyl}butanoic acid)

- 893788-06-2(7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1381866-79-0(2-(1H-1,3-benzodiazol-2-yl)-2-[(2E)-1-methyl-1,2-dihydropyridin-2-ylidene]acetonitrile)

- 1876652-01-5({1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine)

- 2757904-26-8(5-(2,2,2-Trifluoroacetamido)pent-2-ynoic acid)